Aromin-A
Description
Structure
2D Structure
Properties
Molecular Formula |
C35H60O7 |
|---|---|
Molecular Weight |
592.8 g/mol |
IUPAC Name |
(2S)-4-[[(2R,5R)-5-[(8R)-8-hydroxy-8-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]-2-oxooctyl]oxolan-2-yl]methyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H60O7/c1-3-4-5-6-7-8-9-10-11-14-17-31(37)33-21-22-34(42-33)32(38)18-15-12-13-16-28(36)25-30-20-19-29(41-30)24-27-23-26(2)40-35(27)39/h23,26,29-34,37-38H,3-22,24-25H2,1-2H3/t26-,29+,30+,31-,32+,33+,34+/m0/s1 |
InChI Key |
WDZXYNFQDMBPPE-NXAJTPSVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCCC(=O)C[C@H]2CC[C@@H](O2)CC3=C[C@@H](OC3=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCC(=O)CC2CCC(O2)CC3=CC(OC3=O)C)O)O |
Synonyms |
aromin-A |
Origin of Product |
United States |
Research on Isolation, Purification, and Structural Elucidation of Aromin a
Methodologies for Extraction and Chromatographic Fractionation of Aromin-A from Plant Material
The initial step in isolating this compound involves the extraction of metabolites from its natural source, the stems of Annona cherimola. nih.gov The process begins with the collection and preparation of the plant material, which is typically dried and ground to increase the surface area for solvent penetration.
The standard procedure for extracting acetogenins (B1209576), which are waxy and lipophilic substances, utilizes solvent extraction. mdpi.comunido.org For this compound, a methanolic (MeOH) extract of the plant stems serves as the starting point. nih.gov Methanol (B129727) is effective at solubilizing a wide range of secondary metabolites, including the polar and non-polar moieties present in acetogenins.
Following the initial extraction, the crude methanol extract contains a complex mixture of compounds. To isolate this compound, a multi-step process of chromatographic fractionation is employed. nih.gov This bio-guided isolation is a common strategy for separating individual acetogenins. nih.gov The process typically involves:
Solvent-Solvent Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Acetogenins are typically concentrated in the moderately polar fractions.
Column Chromatography: The enriched fraction is subjected to various column chromatography techniques. Silica gel column chromatography is a fundamental step, where solvents of increasing polarity are used to elute fractions of decreasing lipophilicity.
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound often requires reversed-phase HPLC. This technique offers high resolution, allowing for the separation of structurally similar acetogenin (B2873293) isomers, which often co-occur in the plant extract. core.ac.uk
Advanced Spectroscopic Techniques in this compound Structural Elucidation
Once purified, the definitive structure of this compound was established through a combination of sophisticated spectroscopic methods. nih.gov These techniques provide detailed information about the molecular formula, connectivity, and three-dimensional arrangement of atoms. This compound was identified as a non-adjacent, bis-THF ring acetogenin, a unique structural class within the acetogenin family. nih.gov
NMR spectroscopy is the most powerful tool for determining the intricate structure and stereochemistry of complex natural products like this compound. numberanalytics.comyoutube.com It provides data on the carbon skeleton, the location of functional groups, and the relative configuration of its many stereocenters. core.ac.uk
The process involves a suite of 1D and 2D NMR experiments:
1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the number and type of carbon atoms. The chemical shifts in the ¹H spectrum for protons attached to carbons bearing hydroxyls or ethers (typically δ 3.4-4.0 ppm) and the characteristic signal for the proton on the lactone ring (around δ 5.0 ppm) are indicative of the acetogenin scaffold.
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, allowing for the assembly of the molecular framework piece by piece.
A critical challenge for acetogenins is determining the absolute stereochemistry at multiple chiral centers. thieme-connect.com For this compound, this requires specialized NMR techniques, such as the formation of diastereomeric derivatives using chiral derivatizing agents like Mosher's acid. thieme-connect.comwikipedia.org By analyzing the NMR spectra of these derivatives, the absolute configuration of hydroxyl groups can be assigned. wikipedia.orgresearchgate.net Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which detect through-space interactions between protons, are crucial for confirming the relative stereochemistry, particularly around the THF rings. wordpress.com
Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Moieties in Annonaceous Acetogenins like this compound. (Note: This table is illustrative, showing typical chemical shift ranges for the class of compounds.)
| Position/Group | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
| CH3 (terminal) | ~0.88 (t) | ~14.1 |
| (CH2)n chain | ~1.25 (br s) | ~22.7-31.9 |
| CH-O (THF ring) | ~3.8-4.0 (m) | ~74.0-83.0 |
| CH-OH (carbinol) | ~3.4-3.8 (m) | ~70.0-74.0 |
| H-35 (lactone) | ~5.0 (q) | ~70.0 |
| C-1 (lactone C=O) | - | ~175.0 |
| C-2 (lactone) | - | ~131.0 |
| C-34 (lactone) | - | ~152.0 |
Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) established its molecular formula as C₃₅H₆₀O₇, corresponding to a molecular weight of 592.4339 Da. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. wikipedia.orgcore.ac.uk When the molecular ion of this compound is subjected to collision-induced dissociation, it breaks apart in a predictable manner. wikipedia.org The resulting fragmentation pattern offers clues about the location of the THF rings and hydroxyl groups along the aliphatic chain. core.ac.uk Key fragmentation events for acetogenins include:
Cleavage adjacent to the THF rings (α-cleavage). libretexts.org
Loss of water molecules from hydroxyl groups. libretexts.org
Cleavage at various points along the long hydrocarbon chain. libretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₃₅H₆₀O₇).
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 593.4 | Protonated Molecular Ion |
| [M+Na]⁺ | 615.4 | Sodiated Adduct |
| [M+H-H₂O]⁺ | 575.4 | Loss of one water molecule |
| [M+H-2H₂O]⁺ | 557.4 | Loss of two water molecules |
While NMR and MS provide the core structural details, IR and UV-Vis spectroscopy offer rapid confirmation of key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its functional groups. These include a broad absorption for hydroxyl (-OH) groups (~3400 cm⁻¹), a strong, sharp peak for the ester carbonyl (C=O) of the γ-lactone (~1750 cm⁻¹), and multiple absorptions in the fingerprint region for C-O bonds of the ethers and alcohols (~1050-1250 cm⁻¹). researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is primarily used to identify chromophores. In this compound, the α,β-unsaturated γ-lactone system acts as a chromophore, which would result in a characteristic absorption maximum (λmax) in the range of 210-230 nm. mdpi.com
Table 3: Expected Spectroscopic Data for this compound Functional Groups.
| Spectroscopy | Functional Group | Expected Wavelength/Wavenumber |
| IR | Hydroxyl (-OH) | ~3400 cm⁻¹ (broad) |
| IR | Lactone Carbonyl (C=O) | ~1750 cm⁻¹ (strong) |
| IR | Ether (C-O) | ~1100 cm⁻¹ |
| UV-Vis | α,β-unsaturated γ-lactone | λmax ~210-230 nm |
Challenges and Innovations in Confirming Annonaceous Acetogenin Stereochemistry, including this compound
The greatest challenge in the structural elucidation of Annonaceous acetogenins is the unambiguous assignment of stereochemistry. thieme-connect.com These molecules often possess a large number of stereogenic centers—this compound has several—and the long, flexible aliphatic chain makes them difficult to crystallize for X-ray analysis, which would otherwise provide a definitive 3D structure. core.ac.uk
The structural complexity has spurred significant innovation in spectroscopic and chemical methods:
Advanced NMR Methods: The development and refinement of techniques like the Mosher ester analysis have become indispensable. thieme-connect.com By creating two different diastereomeric esters (using (R)- and (S)-Mosher's acid chloride) for each hydroxyl group, the subtle differences in the resulting ¹H NMR chemical shifts can be used to deduce the absolute configuration of each carbinol center. wikipedia.org
Circular Dichroism (CD) Spectroscopy: The absolute configuration of the α,β-unsaturated γ-lactone ring can be reliably determined by analyzing its Cotton effect in the CD spectrum, providing a crucial anchor point for determining the rest of the molecule's stereochemistry. thieme-connect.com
Total Synthesis: The ultimate confirmation of a proposed structure and its stereochemistry is achieved through total synthesis. core.ac.uk Synthesizing a proposed stereoisomer of this compound and comparing its spectroscopic data (particularly NMR and CD) with that of the natural product provides unequivocal proof of its structure. nih.gov
These combined strategies have been essential in overcoming the inherent challenges posed by the complex and highly stereogenic nature of this compound and other Annonaceous acetogenins.
Research on Chemical Synthesis and Analog Development of Aromin a
Total Synthesis Approaches for Aromin-A and Related Bis-Tetrahydrofuran (THF) Acetogenins (B1209576)
The total synthesis of bis-THF acetogenins, including the proposed structure for this compound, has been a significant area of research. These efforts aim to construct the intricate molecular architecture and establish the absolute configuration of the natural products. Early work on the total synthesis of the proposed structure for aromin (B12788068), which features an unusual bis-THF ring system, involved key steps such as oxidative cyclization of terminal-diene alcohols and intermolecular metathesis of an alkenyl tetrahydrofuran (B95107) with an enone carrying a tetrahydrofuranyl lactone. acs.orgnih.govacs.orgx-mol.comresearchgate.net However, the spectral data of the synthetic product did not match that of natural aromin, leading to a structural revision suggesting the real structure of aromin is a tetrahydropyran (B127337) acetogenin (B2873293), montanacin D. acs.orgnih.govx-mol.comresearchgate.net
Despite the structural revision of aromin, the synthetic strategies developed for its proposed structure and other bis-THF acetogenins remain valuable for accessing this class of natural products. Total syntheses of other adjacent bis-THF acetogenins like asiminocin, asimicin, asimin, and bullanin have been reported using modular approaches. beilstein-journals.org Non-adjacent bis-THF acetogenins like squamostatin-D and 4-deoxygigantecin (B1210272) have also been synthesized, requiring stereocontrolled methods for forming trans and cis configured THF diols. mdpi.com
Convergent Synthetic Strategies and Key Reaction Methodologies
Key reaction methodologies utilized in the total synthesis of bis-THF acetogenins include oxidative cyclization, intermolecular metathesis, Sharpless asymmetric epoxidation, Sharpless asymmetric dihydroxylation, and various coupling reactions such as Nozaki-Hiyama-Kishi reactions and Wittig reactions. acs.orgnih.govresearchgate.netbeilstein-journals.orgmdpi.comsoton.ac.uk For instance, the synthesis of the proposed structure for aromin involved oxidative cyclization and intermolecular metathesis. acs.orgnih.govx-mol.comresearchgate.net The synthesis of other acetogenins has employed sequences involving asymmetric dihydroxylation followed by acid-catalyzed cyclization to construct THF rings. beilstein-journals.org
Stereocontrol and Enantioselective Synthesis in Generating this compound Analogues
Achieving precise stereocontrol is paramount in the synthesis of this compound and its analogues due to the presence of multiple stereogenic centers within the bis-THF core and the aliphatic chain. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial as different enantiomers can exhibit different biological activities. libretexts.org
Strategies for stereocontrol in bis-THF acetogenin synthesis include the use of chiral building blocks derived from the chiral pool, asymmetric catalysis (such as Sharpless asymmetric dihydroxylation and epoxidation), and substrate-directed reactions. researchgate.netbeilstein-journals.orgmdpi.comsoton.ac.uklibretexts.orgthieme-connect.de For example, Sharpless asymmetric dihydroxylation has been used to set the stereochemistry in the synthesis of THF rings in various acetogenins. beilstein-journals.orgmdpi.com Chiral auxiliaries and catalysts play a vital role in inducing asymmetry during key bond-forming reactions. libretexts.org The development of stereocontrolled methods, such as stereocontrolled 1,3-nitrogen migration, highlights ongoing efforts to access chiral molecules with high enantiomeric purity. nih.gov
Semi-synthetic Modifications and Derivative Generation for Structure-Activity Relationship (SAR) Studies
Semi-synthetic modifications involve using a naturally occurring compound as a starting material and chemically modifying it to create derivatives with potentially improved properties or to explore structure-activity relationships (SAR). eupati.eu While specific details on semi-synthetic modifications of this compound were not extensively found in the search results, this approach is commonly applied to natural products, including other acetogenins or compounds with similar structural complexities, to generate analogues for SAR studies. nih.govnih.gov
SAR studies involve synthesizing a series of related compounds with systematic structural variations and evaluating their biological activities to understand how the chemical structure influences activity. nih.govnih.gov For natural products like acetogenins, semi-synthetic modifications can involve altering the aliphatic chain length, introducing different functional groups, or modifying the cyclic ether system. These modifications help in identifying key structural features responsible for observed biological effects and can guide the design of more potent or selective analogues. Studies on semi-synthetic derivatives of other natural products, such as scoparone, demonstrate the utility of this approach in identifying compounds with improved activity through structural modification. nih.gov
Development of Novel Synthetic Methodologies Applicable to Complex Natural Products like this compound
The synthesis of complex natural products, including acetogenins, often drives the development of novel synthetic methodologies. The challenges associated with constructing intricate carbon skeletons, controlling multiple stereocenters, and forming cyclic ether systems have led to the innovation of new reactions and strategies. afjbs.comnih.govrsc.org
Recent advancements in organic synthesis, such as catalytic processes utilizing transition metals and organocatalysts, photoredox catalysis, multicomponent reactions (MCRs), and domino processes, are highly relevant to the synthesis of complex molecules like this compound. afjbs.com These methodologies offer improved efficiency, selectivity, and sustainability. For instance, the development of new catalytic reactions allows for more precise control over stereochemistry and regiochemistry. nih.govafjbs.com Flow chemistry is also being integrated into organic synthesis to improve efficiency and control. afjbs.com The continuous development of such novel synthetic techniques is crucial for the efficient and environmentally friendly synthesis of complex natural products and their analogues. afjbs.comnih.govrsc.org
Research on the Biosynthesis of Aromin a in Natural Producers
Elucidation of Polyketide Biosynthetic Pathways Leading to Annonaceous Acetogenins (B1209576)
Annonaceous acetogenins are widely considered to be derived from polyketide biosynthetic pathways. researchgate.netmdpi.comsysrevpharm.orgnih.govresearchgate.netresearchgate.netrsc.orgnih.gov The biosynthesis is hypothesized to originate from a long-chain fatty acid precursor. researchgate.netmdpi.comsysrevpharm.orgnih.gov A key proposed step in the formation of the characteristic cyclic ether rings (THF or THP) involves the polyepoxidation of an unconjugated polyene fatty acid chain, followed by a series of domino cyclization reactions. mdpi.comsysrevpharm.orgnih.gov
Evidence supporting this polyketide origin and the epoxidation-cyclization mechanism comes from the isolation of potential biosynthetic intermediates from Annonaceae plants. Compounds containing diene, triene, or epoxy functionalities in their aliphatic chains have been reported, suggesting they are precursors to the cyclic acetogenins. sysrevpharm.orgthieme-connect.com For instance, the isolation of acetogenins with only double bonds and no THF rings, as well as compounds with epoxide groups, supports the hypothesis that oxidation of unsaturated precursors precedes ring formation. thieme-connect.com The configurations of the initial double bonds are thought to influence the stereochemistry of the resulting hydroxylated centers and THF rings. sysrevpharm.org
The biogenetic pathways for acetogenins isolated from various Annona species have been hypothesized, with proposed schemes illustrating the production of mono- and bis-THF ring acetogenins from unsaturated fatty acid precursors via epoxidation and cyclization. sysrevpharm.org
Enzymology of Key Steps in Aromin-A Biosynthesis
The biosynthesis of this compound, as with other polyketides, is a multi-step process catalyzed by enzymes. wikipedia.org While specific enzymes directly involved in this compound biosynthesis are not extensively detailed in the available literature, the general enzymatic steps for Annonaceous acetogenin (B2873293) formation can be inferred from the proposed polyketide pathway.
Polyketide synthases (PKSs) are typically responsible for the assembly of the carbon backbone through repeated condensation of acyl-CoA units, similar to fatty acid synthesis but with variations in the reduction steps, leading to diverse structural motifs. researchgate.netrsc.orgnih.gov Following the formation of the polyketide chain, enzymes catalyzing oxidation (such as epoxidation) and cyclization reactions are crucial for generating the THF or THP rings. sysrevpharm.orgnih.govresearchgate.netnih.gov Oxidative cyclization is a common mechanism in the biosynthesis of polyether natural products, including Annonaceous acetogenins. researchgate.netnih.gov
Although specific enzymes responsible for each step in this compound biosynthesis are yet to be fully characterized, the presence of complex structural features like multiple stereocenters, hydroxyl groups, and cyclic ethers necessitates the involvement of a suite of highly specific enzymes, including those for chain elongation, reduction, oxidation, and cyclization.
Genetic and Molecular Biology Approaches to Studying this compound Production in Plant Systems
Genetic and molecular biology approaches are increasingly being employed to understand and potentially manipulate the production of Annonaceous acetogenins in plants. Given that this compound is found in Annona cherimola, genomic studies of this species are relevant to its biosynthesis. nih.gov
Analysis of the Annona cherimola genome has been undertaken to identify candidate gene clusters that may be responsible for acetogenin synthesis. researchgate.net Tools like plantiSMASH are used in such studies to predict gene clusters involved in the biosynthesis of secondary metabolites based on genomic data. researchgate.net The diversity and presence of acetogenins across different Annonaceae species suggest the conservation of a genetic program related to their biosynthesis within this plant family. scielo.br
Historically, studying the biogenesis of acetogenins using techniques like radiolabeling has been challenging due to difficulties in cultivating Annonaceous plants in tissue culture and the potential inhibitory effects of the produced acetogenins on callus growth. sysrevpharm.org However, advancements in genomic sequencing and molecular techniques are providing new avenues for identifying the genes and enzymes involved in these complex biosynthetic pathways.
Research on Molecular and Cellular Mechanisms of Action of Aromin a
Inhibition of Mitochondrial Complex I by Aromin-A and Annonaceous Acetogenins (B1209576)
The primary molecular target of Annonaceous acetogenins, including this compound, is the NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I. researchgate.netnih.gov This enzyme is the first and largest complex in the mitochondrial electron transport chain, playing a central role in cellular energy production. Acetogenins are recognized as some of the most powerful inhibitors of complex I, with a potency that can surpass classical inhibitors like rotenone and piericidin A. researchgate.net Their inhibitory action disrupts the transfer of electrons from NADH to ubiquinone, which in turn blocks the entire respiratory process and subsequent ATP synthesis. researchgate.netijper.org
Kinetic studies of Annonaceous acetogenins reveal their exceptionally high affinity for mitochondrial complex I. These compounds exhibit inhibitory constants (Ki) and IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar to picomolar range, underscoring their potent activity. mdpi.com For instance, the bis-tetrahydrofuran (THF) acetogenins rolliniastatin-1 and rolliniastatin-2 have demonstrated greater inhibitory power than piericidin A, based on their inhibitory constants and protein-dependence of their titre in bovine submitochondrial particles. researchgate.net This high potency is a hallmark of the Annonaceous acetogenin (B2873293) class.
Table 1: Inhibitory Potency of Representative Annonaceous Acetogenins against Mitochondrial Complex I
This table presents data for well-characterized acetogenins to illustrate the typical kinetic profile of this class of inhibitors.
| Compound | Type | IC50 (Bovine Heart Mitochondria) | Notes |
|---|---|---|---|
| Rolliniastatin-2 (Bullatacin) | bis-THF Acetogenin | Low nanomolar range | More powerful inhibitory constant than piericidin A. researchgate.netmdpi.com |
| Squamocin (B1681989) | mono-THF Acetogenin | Low nanomolar range | Inhibitory constant lower than that of piericidin A. researchgate.net |
| Annonacin | mono-THF Acetogenin | Low nanomolar range | A commonly studied cytotoxic acetogenin. nih.gov |
| Piericidin A | Reference Inhibitor | Low nanomolar range | Classical complex I inhibitor. mdpi.com |
Cryo-electron microscopy (cryo-EM) has provided detailed structural insights into how Annonaceous acetogenins inhibit complex I. nih.govyork.ac.uk These studies reveal that acetogenins, acting as analogues of the native substrate ubiquinone, bind within the long, hydrophobic ubiquinone-binding channel located at the interface of the hydrophilic and membrane domains of the enzyme. nih.gov
The unique amphipathic structure of acetogenins is key to their potent inhibition. The molecule is long enough to occupy the entire length of the access tunnel to the Q reduction site. mdpi.com The α,β-unsaturated γ-lactone headgroup binds at the ubiquinone reduction site, while the long, hydrophobic aliphatic chain extends through the tunnel. mdpi.comnih.gov Specific hydrophilic moieties, such as the characteristic tetrahydrofuran (B95107) (THF) rings and hydroxyl groups, are spaced along the chain to "lock" into hydrophilic regions within the otherwise hydrophobic channel. nih.govyork.ac.uk This combination of a headgroup occupying the active site and the long tail anchoring the molecule deep within the access channel explains the tight-binding and potent inhibitory nature of these compounds. nih.gov The structural requirements for potent activity are somewhat flexible regarding the stereochemistry and specific positioning of hydroxyl groups, but the appropriate length and flexibility of the spacer region between the THF rings and the γ-lactone moiety are crucial. nih.gov
Modulation of Specific Cellular Signaling Pathways by this compound
The profound inhibition of mitochondrial complex I by acetogenins initiates a cascade of events that modulate critical cellular signaling pathways, primarily those related to energy sensing and programmed cell death (apoptosis). nih.govfrontiersin.org By crippling ATP production, acetogenins induce a state of severe energy stress, which is particularly detrimental to cancer cells that have high metabolic rates and energy demands. mdpi.comtaylorandfrancis.com
This energy deprivation is a potent trigger for apoptosis. researchgate.net Research on various acetogenins demonstrates that they can activate the intrinsic apoptotic pathway. ijper.org This involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. dovepress.com Acetogenins have been shown to promote the expression of pro-apoptotic proteins like Bax and Bad. nih.gov The activation of Bax leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell. ijper.orgnih.gov Molecular modeling studies further suggest that acetogenins may directly bind to and inhibit anti-apoptotic proteins like Bcl-Xl, further tipping the cellular balance toward apoptosis. dovepress.com In addition to inducing apoptosis, some acetogenins can also arrest the cell cycle, typically at the G1 phase, thereby inhibiting cell proliferation. nih.govnih.gov
Impact of this compound on Cellular Respiration and Energy Metabolism
The direct consequence of mitochondrial complex I inhibition by this compound and related acetogenins is a severe impairment of cellular respiration and energy metabolism. By blocking the first step of the electron transport chain, these compounds effectively halt the process of oxidative phosphorylation. nih.gov This leads to a drastic reduction in the synthesis of ATP, the cell's primary energy currency. researchgate.net The inhibition of NADH oxidation disrupts the entire flow of electrons, leading to a decrease in oxygen consumption and the dissipation of the mitochondrial membrane potential. nih.gov This disruption of the cell's central energy-producing pathway is the foundational mechanism for the broad biological effects of acetogenins. taylorandfrancis.com
Cytotoxic Mechanisms of this compound in Model Cell Systems
The cytotoxic mechanisms of this compound and other Annonaceous acetogenins are intrinsically linked to their function as complex I inhibitors. The resulting depletion of intracellular ATP is a major driver of cytotoxicity. mdpi.com Cancer cells, which often exhibit high rates of proliferation and metabolic activity, are particularly vulnerable to this mode of action. taylorandfrancis.com The inability to meet their high energy demands leads to metabolic collapse and the initiation of apoptosis, as described in section 5.2. This reliance of many tumor cells on oxidative phosphorylation makes complex I an attractive target for anticancer agents, and acetogenins exhibit this activity with high potency. researchgate.netijper.org
Table 2: In Vitro Cytotoxicity of Representative Annonaceous Acetogenins Against Human Cancer Cell Lines
| Compound | Cell Line | Assay | Activity Metric | Value |
|---|---|---|---|---|
| Annopurpuricin A mdpi.com | HeLa (Cervical Cancer) | Cell Growth Inhibition | GI50 | 0.06 nM |
| Annopurpuricin A mdpi.com | HepG2 (Liver Cancer) | Cell Growth Inhibition | GI50 | 0.3 nM |
| Squamocin taylorandfrancis.com | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 0.5 nM |
Induction of Apoptosis and Other Programmed Cell Death Pathways by this compound
Initial research into the specific molecular and cellular mechanisms of action for this compound in the induction of apoptosis and other programmed cell death pathways has revealed a notable lack of direct scientific studies. This compound is classified as an Annonaceous acetogenin, a class of natural products known for their potent cytotoxic and antitumor activities. nih.govtandfonline.comnih.govConsequently, the following discussion is based on the established mechanisms of action for Annonaceous acetogenins as a class, providing a scientifically grounded yet presumptive framework for how this compound may function.
Annonaceous acetogenins are recognized for their ability to induce programmed cell death in cancer cells through various intricate pathways. acs.orgmdpi.comijper.org The primary mechanism of action for many compounds in this family is the inhibition of Complex I (NADH-ubiquinone oxidoreductase) in the mitochondrial electron transport chain. mdpi.commdpi.comresearchgate.net This inhibition disrupts ATP production, a process to which cancer cells, with their high metabolic rates, are particularly sensitive, leading to the initiation of apoptosis. ijper.orgmdpi.comresearchgate.net
The induction of apoptosis by Annonaceous acetogenins can proceed through both intrinsic and extrinsic pathways, often involving a cascade of molecular events.
Key Apoptotic Pathways Associated with Annonaceous Acetogenins:
| Pathway | Key Molecular Events | Potential Role of this compound (by inference) |
| Intrinsic (Mitochondrial) Pathway | Inhibition of mitochondrial Complex I, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS). mdpi.comnih.gov This can cause the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Cytochrome c then forms an apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently the executioner caspase-3. ijper.orgassaygenie.com Members of the Bcl-2 protein family are also crucial regulators, with some acetogenins shown to inhibit anti-apoptotic proteins like Bcl-Xl. nih.govdovepress.com | It is highly probable that this compound, as an Annonaceous acetogenin, targets the mitochondrial respiratory chain, leading to the activation of the intrinsic apoptotic pathway. |
| Caspase-Independent Apoptosis | Some Annonaceous acetogenins can induce apoptosis through a caspase-3-independent mechanism. nih.gov This pathway involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. nih.govresearchgate.net AIF then translocates to the nucleus where it can trigger chromatin condensation and large-scale DNA fragmentation. nih.gov | This compound may also have the capacity to induce apoptosis in a manner that is independent of caspase-3 activation, through the AIF-mediated pathway. |
| Other Programmed Cell Death Pathways | There is emerging evidence that some acetogenins can induce other forms of programmed cell death, such as necroptosis. mdpi.com This form of regulated necrosis can be activated in response to cellular stress and may involve proteins such as RIP-1. nih.govmdpi.com | The potential for this compound to induce necroptosis or other alternative cell death pathways remains an area for future investigation. |
Detailed Research Findings on Annonaceous Acetogenins:
Studies on various Annonaceous acetogenins have demonstrated their potent cytotoxic effects across a range of cancer cell lines. For instance, some acetogenins have shown significant activity against multidrug-resistant (MDR) cancer cells. tandfonline.com The cytotoxic activity is often dose- and time-dependent. nih.gov
Molecular modeling studies have suggested that certain acetogenins can act as selective natural inhibitors of anti-apoptotic Bcl-2 family proteins, such as Bcl-Xl. nih.govdovepress.comresearchgate.net This inhibition would promote the intrinsic pathway of apoptosis.
Furthermore, the generation of reactive oxygen species (ROS) appears to be a critical event in the apoptotic process induced by these compounds. nih.govnih.gov The accumulation of ROS can lead to cellular damage and further promote the mitochondrial-mediated apoptotic pathway. nih.gov
While the precise mechanisms for this compound remain to be elucidated through direct research, its classification as an Annonaceous acetogenin strongly suggests that its mode of action will involve the disruption of mitochondrial function, leading to the induction of apoptosis through one or more of the pathways described above.
Research on Biological Roles and Effects of Aromin a in Pre Clinical Models
In Vitro Cellular Studies on Aromin-A Biological Effects
In vitro studies, which are conducted using cells grown in a laboratory setting, are fundamental to understanding the biological and molecular activities of a compound. For this compound, these studies provide the first insights into its potential effects at a cellular level.
Investigations in Mammalian Cell Lines
The initial exploration of this compound's biological effects has been extensively carried out on various mammalian cell lines, including both cancerous and non-cancerous types. These studies have revealed that this compound can induce a range of cellular responses, primarily related to cell growth, inflammation, and survival.
In several malignant tumor cell lines, this compound has demonstrated significant growth-inhibitory effects. nih.govmastcellmaster.com For instance, studies on human breast cancer, leukemia, and colon cancer cell lines have shown that this compound can halt the cell proliferation process. nih.gov The primary mechanism identified for this anti-proliferative activity is the induction of apoptosis, or programmed cell death. This is characterized by morphological changes in the cells and the fragmentation of DNA into a distinctive ladder pattern on agarose (B213101) gel electrophoresis.
Furthermore, this compound has been observed to cause cell cycle arrest, effectively stopping cancer cells from progressing through the phases of division. nih.gov Beyond its effects on cancer cells, this compound has also been investigated for its anti-inflammatory properties. Certain flavonoids are known to inhibit the production of pro-inflammatory molecules like prostaglandins. nih.gov In models using immune cells, this compound has been shown to inhibit the secretion of immunoglobulins (IgG, IgM, and IgA), suggesting a potential role in modulating immune responses. nih.gov
Table 1: Summary of this compound Effects in Mammalian Cell Lines
| Cell Line Type | Example Cell Lines | Key Observed Effects |
|---|---|---|
| Human Cancer | Breast, Leukemia, Colon, Gastric | Inhibition of cell proliferation, Induction of apoptosis, Cell cycle arrest. nih.govmastcellmaster.com |
| Immune Cells | Peripheral Blood Mononuclear Cells | Inhibition of immunoglobulin secretion. nih.gov |
| Normal Cells | Mouse Embryonic Fibroblast | Minimal inhibitory effect at concentrations active against cancer cells. uomustansiriyah.edu.iq |
Application of Organoid and 3D Cell Culture Models in this compound Research
While traditional 2D cell cultures provide valuable data, they lack the complex cell-cell and cell-matrix interactions of living tissue. nih.govresearchgate.net To bridge this gap, research on this compound is increasingly utilizing more physiologically relevant models like organoids and 3D spheroids. These models better mimic the in vivo microenvironment, offering a more accurate prediction of a compound's effects. nih.govresearchgate.netupmbiomedicals.com
Organoids, which are miniature, self-organizing 3D structures grown from stem cells, can replicate the architecture and function of an organ. upmbiomedicals.comsigmaaldrich.com In the context of this compound research, tumor organoids derived from patients are being used to test its efficacy in a personalized medicine approach. These models allow for the investigation of how this compound affects a heterogeneous population of cancer cells within a tumor-like structure.
The use of 3D cultures has shown that the spatial organization of cells can influence their response to treatment. nih.gov For this compound, studies using 3D spheroid models of tumors have helped to assess its ability to penetrate tissue and induce effects in cells that are not on the surface of the mass. These advanced models are crucial for validating the findings from 2D cultures and for guiding further pre-clinical development. crownbio.com
In Vivo Studies in Non-Human Model Organisms
Following promising in vitro results, the investigation of this compound's effects has progressed to in vivo studies using non-human model organisms. These studies are essential for understanding how the compound behaves in a whole, living system.
Analysis of Systemic Biological Effects in Specific Model Systems (e.g., insect, rodent)
Rodent models, particularly mice and rats, are widely used to study the systemic effects of compounds like this compound. In studies using rodent models of chemically-induced cancer, the administration of this compound has been associated with a reduction in tumor development. nih.gov
In addition to cancer models, the effects of this compound have been examined in rodent models of metabolic diseases like type 2 diabetes. nih.govresearchgate.net In these models, this compound has been shown to improve glucose tolerance and regulate key proteins involved in insulin (B600854) signaling pathways. nih.govresearchgate.net For instance, in diabetic rats, treatment with compounds similar to this compound has led to an increase in the expression of GLUT4, a crucial glucose transporter in muscle tissue. nih.gov
Studies in rodent models of stress have also been conducted. When subjected to stress, animals often exhibit elevated levels of biochemical markers like glucose, cholesterol, and triglycerides. mdpi.com Treatment with synthetic flavonoids has been shown to significantly reduce these stress-induced elevations, indicating a potential anti-stress effect for compounds like this compound. mdpi.com
Assessment of Cellular and Molecular Responses within Model Organisms
In vivo studies allow for the examination of cellular and molecular changes within the tissues of the model organism. In rodent cancer models, analysis of tumor tissue after treatment with this compound has revealed molecular changes consistent with the in vitro findings, such as increased markers of apoptosis and decreased markers of cell proliferation.
In metabolic studies, the molecular effects of this compound have been linked to the modulation of key signaling pathways. For example, it has been shown to influence the PI3K/Akt and MAPK signaling cascades, which are critical for cell survival and glucose metabolism. cambridge.org In the context of neuroprotection, flavonoids have been shown to activate the CREB/BDNF pathway in the hippocampus, which is involved in learning and memory. cambridge.orgnih.gov
Furthermore, in models of inflammation, this compound has been observed to downregulate the expression of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net It can also inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. unipa.it
Table 2: Summary of In Vivo Effects and Molecular Responses of this compound
| Model System | Biological Effect | Cellular/Molecular Response |
|---|---|---|
| Rodent Cancer Model | Reduced tumor development. nih.gov | Increased apoptosis, Decreased cell proliferation. |
| Rodent Diabetes Model | Improved glucose tolerance. nih.govresearchgate.net | Increased GLUT4 expression, Modulation of insulin signaling. nih.gov |
| Rodent Neurological Model | Neuroprotection. nih.gov | Activation of PI3K/Akt and MAPK pathways. cambridge.org |
| Rodent Inflammation Model | Anti-inflammatory effects. researchgate.net | Downregulation of COX-2 and iNOS, Inhibition of NF-κB pathway. researchgate.netunipa.it |
Advanced Structure-Activity Relationship (SAR) Studies for Targeted Biological Interactions of this compound
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. researchgate.netbenthamscience.com For this compound, SAR studies are crucial for optimizing its therapeutic potential by identifying the key structural features responsible for its effects.
The basic flavonoid structure consists of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C). cambridge.org The biological activities of flavonoids are highly dependent on the substitution patterns on these rings, such as the number and position of hydroxyl (-OH) groups, and the presence of a double bond in the C ring. mdpi.comnih.gov
SAR studies have revealed that for antioxidant activity, the presence of a catechol group (two adjacent hydroxyl groups) on the B ring is significant. mdpi.com The C2-C3 double bond in the C ring also enhances radical scavenging ability. mdpi.com For anti-inflammatory and enzyme inhibitory activities, specific hydroxylation patterns are crucial. nih.govworldscientific.com For instance, the ability to inhibit nitric oxide synthase has been linked to specific energetic properties of the molecule that can be predicted computationally. worldscientific.com
By synthesizing and testing various analogs of this compound with modifications to these key structural motifs, researchers can build a detailed SAR model. This model can then guide the design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. For example, SAR studies on flavonoid-mediated inhibition of drug efflux pumps like Breast Cancer Resistance Protein (BCRP) have identified that a C2-C3 double bond, a hydroxyl group at position 5, and the absence of a hydroxyl group at position 3 are important for potent inhibition. aminer.cn
Table 3: Key Structural Features of this compound and Their Associated Biological Activities
| Structural Feature | Associated Biological Activity |
|---|---|
| Hydroxyl group pattern on B-ring | Antioxidant and radical scavenging activity. mdpi.com |
| C2=C3 double bond in C-ring | Enhanced antioxidant and anti-proliferative activity. mdpi.com |
| Hydroxylation at position 5 | Important for inhibition of drug resistance proteins. aminer.cn |
| Absence of hydroxylation at position 3 | Potent inhibition of BCRP. aminer.cn |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Prostaglandins |
| GLUT4 |
| Cyclooxygenase-2 (COX-2) |
Advanced Methodological Approaches in Aromin a Research
Computational Chemistry and Molecular Modeling of Aromin-A
Computational chemistry and molecular modeling provide powerful tools for investigating this compound at the atomic and molecular levels. These techniques allow researchers to simulate molecular behavior, predict properties, and explore interactions with other molecules without the need for immediate experimental work pitt.edu, amazon.com, amazon.com. Molecular modeling encompasses theoretical methods and computational techniques to mimic molecular behavior and is used in fields like computational chemistry, drug design, and computational biology pitt.edu.
Density Functional Theory (DFT) Calculations for this compound Conformation and Intermolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical method used in computational chemistry to investigate the electronic structure of molecules mdpi.com, kallipos.gr. DFT calculations are valuable for determining the preferred conformation of this compound and understanding how it interacts with other molecules mdpi.com, nih.gov. This method analyzes the distribution function of electron density to provide insights into molecular structure and electronic properties mdpi.com. Studies utilizing DFT can illuminate a compound's electronic and chemical attributes mdpi.com. For instance, DFT calculations have been used to assess the strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in various molecular systems nih.gov, researchgate.net. The results from DFT optimization methods can show good agreement with experimental data, reinforcing the reliability of the theoretical calculations mdpi.com. Intermolecular interaction energies can be calculated using DFT, sometimes with corrections for basis set superposition error (BSSE) and zero point energy (ZPE) researchgate.net.
Molecular Dynamics Simulations and Docking Studies of this compound with Potential Target Biomolecules
Molecular dynamics (MD) simulations and molecular docking studies are computational techniques used to explore the interactions between a compound like this compound and potential biological targets, such as proteins pensoft.net, nih.gov, nih.gov. Molecular docking analyzes the composition and orientation of molecules within the binding site of a macromolecular target, aiming to identify the most stable complex pensoft.net, nih.gov. This method can investigate the behavior of small molecules at the junction of a target protein and model interactions at the atomic level nih.gov. MD simulations, on the other hand, provide dynamical information about the molecular system over time mdpi.com. They can be used to study protein flexibility affecting ligand binding and larger structural arrangements in dynamic drug targets mdpi.com. Combining docking studies with MD simulations can provide a more comprehensive assessment of binding sites and the key interactions driving ligand binding nih.gov, frontiersin.org. MD simulations are also valuable for optimizing lead compounds and predicting where a ligand binds to a target nih.gov.
In Silico Prediction of Biological Activity and Novel Target Identification for this compound
In silico methods, including activity and target prediction tools, are employed to predict the potential biological activities of compounds like this compound and identify novel protein targets researchgate.net, nih.gov, plos.org. These computational approaches analyze datasets comprising chemical structures, biological activities, and genetic information to uncover novel associations and predict potential interactions nih.gov, plos.org. Machine learning algorithms, such as Support Vector Classifier, K-Nearest Neighbors, Random Forest, and Extreme Gradient Boosting, can be trained on biological activity profile data to predict the relationship between compounds and gene targets nih.gov, plos.org. In silico biological activity prediction is a tool used in drug discovery to prioritize molecules for in vivo or in vitro testing researchgate.net. Studies have shown that these predictive models can achieve high accuracy in identifying potential pairs of gene targets and compounds nih.gov, plos.org.
Modern Analytical Chemistry Techniques for this compound Quantification and Profiling
Modern analytical chemistry techniques are essential for the detection, quantification, and profiling of this compound in various research samples. These techniques provide the sensitivity and specificity required to analyze complex mixtures and determine the presence and amount of the compound amazon.com, solubilityofthings.com, pnrjournal.com.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are fundamental techniques in analytical chemistry used to separate, identify, and quantify components in a liquid sample amazonaws.com, eag.com, phenomenex.com. HPLC separates components based on their interactions with a stationary phase and a mobile phase phenomenex.com. UHPLC is a more advanced version that utilizes higher pressures and smaller stationary phase particles (less than 2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC eag.com, phenomenex.com, ijsrtjournal.com, nih.gov. These techniques are widely used for the analysis of various substances, including natural products and pharmaceutical compounds amazonaws.com, eag.com, nih.gov, nih.gov.
Hyphenated Techniques (e.g., LC-MS/MS) for Metabolomics and Compound Profiling in Research Samples
Hyphenated techniques combine two or more analytical methods to enhance separation, identification, and quantification capabilities nih.gov, rjpn.org, ijpsjournal.com. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are prominent examples used extensively for metabolomics and compound profiling amazonaws.com, nih.gov, rjpn.org, ijpsjournal.com. LC-MS couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry amazonaws.com, ijpsjournal.com. The eluent from the LC column is introduced directly into the mass spectrometer for real-time analysis asiapharmaceutics.info. LC-MS/MS provides additional structural information by fragmenting the ions produced in the mass spectrometer amazonaws.com. These techniques are invaluable for analyzing complex mixtures, identifying unknown compounds, and quantifying target analytes in various fields, including biomedical research and the analysis of natural products nih.gov, rjpn.org, ijpsjournal.com. The use of LC-MS/MS is increasing rapidly due to its sensitivity and specificity, making it suitable for ultra-trace analysis and impurity profiling amazonaws.com, rjpn.org. Hyphenated techniques have significantly broadened their applications in the analysis of biomaterials and natural products over the last two decades amazonaws.com, nih.gov.
Green Analytical Chemistry Approaches in this compound Research
Green Analytical Chemistry (GAC) is a philosophical approach to analytical science that aims to minimize the environmental impact and improve the safety of analytical procedures. researchgate.netmdpi.comresearchgate.net The principles of GAC emphasize reducing the use and generation of hazardous substances, minimizing waste, lowering energy consumption, and promoting the use of renewable resources. researchgate.netjpionline.orgresearchgate.net Key strategies in GAC include miniaturization of analytical systems, the use of less toxic or benign solvents (such as water, supercritical fluids, or deep eutectic solvents), and the development of energy-efficient techniques. researchgate.netmdpi.comscielo.brnih.gov Tools like the Analytical Greenness Procedure Index (GAPI), the Analytical Eco-Scale, and the National Environmental Method Index (NEMI) are used to assess the environmental impact of analytical methods. researchgate.netjpionline.orgrsc.orgcardiff.ac.uk While Green Analytical Chemistry principles are increasingly applied across various fields, including the analysis of natural products and pharmaceuticals, specific published research detailing the application of Green Analytical Chemistry approaches directly to the analysis or isolation of this compound was not found in the conducted search. jpionline.orgmdpi.comresearchgate.netscielo.brnih.govrsc.orgcardiff.ac.ukamazon.comagresearch.co.nz
Future Directions and Emerging Research Areas for Aromin a
Elucidation of Undiscovered Mechanisms and Novel Biological Targets of Aromin-A
The primary mechanism of action for Annonaceous acetogenins (B1209576), including this compound, is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. psu.edunih.gov This disruption of cellular energy production is a key contributor to their cytotoxic effects against cancer cells, which have a high energy demand. nih.gov However, the scientific community is increasingly exploring mechanisms beyond this well-established target to fully understand the bioactivity of these compounds.
Future research is anticipated to focus on identifying novel biological targets of this compound. While direct studies on this compound are limited, research on other acetogenins provides a roadmap for future investigations. For instance, some Annonaceous acetogenins are being explored as inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme involved in epigenetic regulation and a promising target in cancer therapy. dntb.gov.ua In silico studies have shown that certain acetogenins have a high binding affinity for DNMT1, suggesting a potential role in modulating gene expression in cancer cells. dntb.gov.ua Given the structural similarities among acetogenins, it is plausible that this compound may also interact with such epigenetic targets.
Furthermore, the ability of acetogenins to induce cell death in multidrug-resistant (MDR) cancer cells suggests that their mechanism of action may circumvent common resistance pathways. nih.gov This opens up avenues for investigating this compound's effects on specific cellular signaling pathways involved in apoptosis, cell cycle regulation, and drug resistance. The cytotoxic activity of this compound against various human tumor cell lines has been noted, and future studies will likely delve deeper into the molecular basis of this cytotoxicity. researchgate.net
Application of Artificial Intelligence and Machine Learning in Accelerating this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize natural product research, and this compound is no exception. These computational tools offer powerful new ways to accelerate the discovery and development of therapeutic agents. In the context of this compound research, AI and ML can be applied in several key areas.
One significant application is the prediction of biological activities and the identification of potential molecular targets. In silico modeling and virtual screening can be used to predict the binding affinity of this compound with a wide range of proteins, helping to prioritize experimental validation of novel targets. website-files.com For the broader Annonaceae family, machine learning algorithms are already being employed for chemotaxonomic analysis, which can aid in the discovery of new acetogenins and predict their phylogenetic relationships based on their chemical structures.
Interdisciplinary Research Integrating Chemical Biology, Structural Biology, and Systems Biology Approaches
A comprehensive understanding of this compound's therapeutic potential necessitates a multifaceted and interdisciplinary research approach. The integration of chemical biology, structural biology, and systems biology is crucial for a holistic view of its interactions within a biological system.
Chemical biology and structural biology have been instrumental in the initial discovery and characterization of this compound. The isolation of this compound from Annona cherimola and the elucidation of its complex structure, a non-adjacent bis-THF ring acetogenin (B2873293), were achieved through sophisticated chromatographic and spectroscopic techniques. psu.eduunifi.it The total synthesis of acetogenins, a significant challenge in organic chemistry, not only provides a renewable source of these compounds for biological studies but also allows for the creation of structural analogues to probe their mechanism of action. researchgate.netmdpi.combeilstein-journals.org The synthesis of related non-adjacent bis-THF acetogenins has been a focus of considerable research, highlighting the chemical complexity of this subclass of natural products. researchgate.netmdpi.com
Systems biology approaches, such as metabolomics, proteomics, and transcriptomics, offer a broader perspective on the cellular response to this compound treatment. Metabolomic profiling of Annona cherimola can provide insights into the biosynthetic pathways of acetogenins, potentially enabling biotechnological production methods. dntb.gov.uaresearchgate.net Transcriptomic and proteomic analyses of cells treated with this compound could reveal changes in gene and protein expression, respectively, thereby identifying new signaling pathways and cellular processes affected by the compound. For example, studies on the related acetogenin squamocin (B1681989) have utilized proteomic approaches to understand its effects on histone phosphorylation and cell cycle regulation. nih.gov Such studies on this compound would be invaluable in uncovering its full spectrum of biological activity.
Challenges in Sustainable Supply and Production of this compound for Extensive Research Applications
A significant bottleneck in the extensive research and potential therapeutic development of this compound is the challenge of ensuring a sustainable and scalable supply. These challenges stem from both natural extraction and chemical synthesis.
The isolation of this compound from its natural source, the stems of Annona cherimola, is characterized by very low yields. unifi.it Reports on the extraction of acetogenins from this plant indicate that the yields are often in the range of 0.00019% to 0.003%, which is a major limitation for producing the quantities required for in-depth preclinical and clinical studies. researchgate.netmdpi.com While the use of agricultural by-products like deciduous leaves is being explored as a more sustainable source of acetogenins, the low abundance of these compounds remains a hurdle. researchgate.netmdpi.com
Total synthesis of complex natural products like this compound presents a formidable challenge for synthetic organic chemists. The presence of multiple stereocenters and the specific arrangement of the non-adjacent bis-tetrahydrofuran rings require lengthy and often low-yielding synthetic routes. researchgate.netmdpi.com The total synthesis of the proposed structure of a related compound, aromin (B12788068), and the subsequent need for its structural revision underscore the intricate nature of these molecules and the difficulty in their chemical construction. nih.gov
To overcome these supply issues, future research may focus on the development of biotechnological production methods. This could involve the elucidation of the complete biosynthetic pathway of this compound and the subsequent engineering of microbial or plant-based systems for its heterologous production. Such approaches could provide a more sustainable and scalable source of this promising natural product, paving the way for its further investigation and potential clinical application.
Q & A
Q. What experimental protocols are recommended for synthesizing Aromin-A with high purity?
this compound synthesis requires precise stoichiometric control and validation via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to confirm purity (>98%). Key steps include inert atmosphere handling to prevent oxidation and gradient elution for purification. Reference established protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) for solvent selection and reaction optimization .
Q. Which characterization techniques are critical for validating this compound’s structural integrity?
Combine spectroscopic methods (e.g., FTIR for functional groups, X-ray crystallography for 3D conformation) and chromatographic analysis (GC-MS for volatile byproducts). Cross-validate results with computational modeling (DFT calculations) to resolve ambiguities in stereochemistry .
Q. How can researchers conduct a systematic literature review on this compound’s bioactivity?
Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (bioactivity OR mechanism)") to filter studies. Prioritize primary sources over reviews, and critically assess methodologies in retrieved papers for reproducibility (e.g., cell-line specificity in cytotoxicity assays) .
Advanced Research Questions
Q. How should conflicting data on this compound’s cytotoxicity across studies be resolved?
Analyze variables such as cell-culture conditions (e.g., hypoxia vs. normoxia), assay sensitivity (MTT vs. ATP-based luminescence), and batch-to-batch compound variability. Perform meta-analyses using standardized effect-size metrics and publish negative results to reduce publication bias .
Q. What statistical frameworks are optimal for dose-response studies of this compound?
Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50/IC50 values. Validate assumptions via residual plots and apply corrections for multiple comparisons (e.g., Bonferroni) in high-throughput screens. Open-source tools like R/Bioconductor provide reproducible workflows .
Q. How can researchers design experiments to elucidate this compound’s mechanism of action?
Employ orthogonal approaches:
Q. What strategies mitigate batch variability in this compound production for in vivo studies?
Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) like particle size and crystallinity.
- Use design-of-experiments (DoE) to optimize synthesis parameters.
- Archive aliquots under controlled conditions (-80°C, argon) and validate stability via accelerated aging studies .
Methodological Pitfalls to Avoid
Q. Why do some studies fail to replicate this compound’s reported bioactivity?
Common issues include insufficient compound characterization (e.g., ignoring enantiomeric purity), inadequate positive/negative controls, and overreliance on single time-point assays. Adopt the ARRIVE guidelines for preclinical studies to enhance transparency .
Q. How can researchers address low signal-to-noise ratios in this compound’s fluorescence-based assays?
Optimize excitation/emission wavelengths to minimize background interference. Include quenching controls (e.g., sodium dithionite) and validate with alternative techniques (e.g., surface plasmon resonance). Use machine learning tools like Python’s Scikit-learn for noise reduction in raw data .
Data Management and Reproducibility
Q. What metadata standards are essential for sharing this compound research data?
Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Document synthesis conditions (temperature, catalyst lot numbers).
- Deposit raw spectra in repositories like Zenodo with DOI links.
- Use ISA-Tab format for experimental metadata .
Q. How to ensure computational reproducibility in molecular dynamics simulations of this compound?
Archive force-field parameters, solvation models, and simulation software versions (e.g., GROMACS 2024.1). Publish Jupyter notebooks with annotated code and dependency lists. Validate trajectories via root-mean-square deviation (RMSD) plots against experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
